2-(3,4-dimethylphenyl)-N-(2-furylmethyl)acetamide
Overview
Description
2-(3,4-dimethylphenyl)-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.125928785 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Synthesis
Synthesis and Structural Variations : A study by Yang, Powell, and Houser (2007) focused on the synthesis of copper(I) complexes with pyridylmethylamide ligands, including 2,2-dimethyl-N-(2-pyridylmethyl)propionamide. They found that these complexes exhibit a range of geometries and have unique electrochemical properties. This research highlights the potential of using similar compounds in the synthesis of complex metal-organic structures (Lei Yang, D. Powell, R. Houser, 2007).
Chemical Structure Analysis : Park et al. (1995) analyzed the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a compound closely related to 2-(3,4-dimethylphenyl)-N-(2-furylmethyl)acetamide. Their work provided insights into the molecular structure and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (N. Park, I. Park, J. C. Lee, Y. B. Kim, 1995).
Potential Applications
Anticancer and Analgesic Activities : Rani et al. (2014) investigated a series of 2-(substituted phenoxy) acetamide derivatives for their potential anticancer, anti-inflammatory, and analgesic activities. These compounds showed promising results, suggesting that similar structures, such as this compound, could have significant therapeutic applications (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Antifungal Properties : Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal properties against various fungi, including Candida species. This suggests that compounds like this compound could be explored for their antifungal potential (D. Bardiot, K. Thevissen, K. De Brucker, A. Peeters, P. Cos, C. Taborda, M. McNaughton, L. Maes, P. Chaltin, B. Cammue, A. Marchand, 2015).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-5-6-13(8-12(11)2)9-15(17)16-10-14-4-3-7-18-14/h3-8H,9-10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUAYSNPPCKGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCC2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.